(2S,3S,4R,5R)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

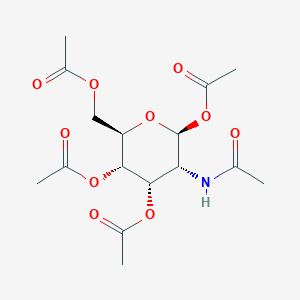

(2S,3S,4R,5R)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid, also known as L-threo-6-amino-2,3,4,5-tetrahydroxyhexanoic acid or L-threo-6-amino-2,3,4,5,6-pentahydroxyhexanoic acid, is an amino acid that is not found in proteins. It is a synthetic compound that has been studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Derivatives

- Research has shown the potential for synthesizing enantiopure derivatives of amino-hydroxy acids, including (3S,4R)- and (3S,4S)-3-amino-4-hydroxyhexanoic acids and similar compounds, using L-aspartic and L-glutamic acids. This indicates a broad utility in producing stereochemically complex molecules (J. Andrés et al., 2003).

Biochemical Studies in Fungi

- In a study focusing on nitrogen compounds in fungi, compounds like (2R)-2-amino-6-hydroxy-4-hexynoic acid were isolated and characterized from Amanita miculifera. This highlights the presence of structurally related amino acids in natural sources (S. Hatanaka et al., 1999).

Amino Acid Synthesis for Medical Research

- The synthesis of (2S,5R)-5-hydroxylysine, an amino acid unique to collagen, demonstrates the importance of such amino acids in medical and biochemical research. This amino acid and its derivatives play crucial roles in the study of proteins and collagen (J. Marin et al., 2002).

Role in Structural Studies of Molecules

- The use of 6-aminohexanoic acid, a compound with structural similarities, underscores the significance of hydrophobic, flexible amino acids in the synthesis of peptides and in various biochemical applications, including in the nylon industry and as linkers in biologically active structures (A. Markowska et al., 2021).

Novel Amino Acid Synthesis for Peptide Research

- Research on the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, which are structurally related to the compound , shows their potential in designing probes and medicinal chemistry due to their distinct conformational preferences. This exemplifies the relevance of such amino acids in peptide and protein research (C. M. Tressler & N. J. Zondlo, 2014).

Mechanism of Action

Target of Action

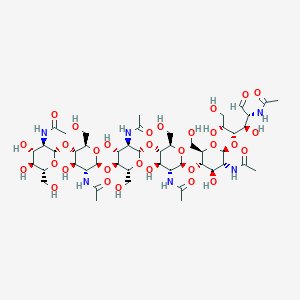

The compound “(2S,3S,4R,5R)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid” is also known as S-adenosylhomocysteine (AdoHcy) or S-adenosyl-L-homocysteine . It is a key intermediate metabolite in methionine metabolism . It is involved in various enzymatic transmethylation reactions and is present in all living organisms .

Mode of Action

S-adenosylhomocysteine plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation . It is a direct metabolite of the essential amino acid L-methionine . The compound interacts with its targets, such as enzymes involved in methylation reactions, and results in the transfer of a methyl group .

Biochemical Pathways

S-adenosylhomocysteine is an intermediate in the synthesis of cysteine and adenosine . It is involved in methylation assists in cellular growth and repair, maintains the phospho-bilipid layer in cell membranes .

Pharmacokinetics

It is known that it has a role in methionine metabolism, which suggests that it is likely metabolized and excreted through pathways involved in amino acid metabolism .

Result of Action

The molecular and cellular effects of S-adenosylhomocysteine’s action are diverse due to its role in methylation reactions. These reactions are critical for various biological processes, including DNA methylation, protein methylation, and neurotransmitter metabolism . Therefore, the action of S-adenosylhomocysteine can influence a wide range of cellular functions.

Action Environment

The action, efficacy, and stability of S-adenosylhomocysteine can be influenced by various environmental factors. For instance, the availability of methionine, the substrate for S-adenosylhomocysteine synthesis, can affect its production . Additionally, factors that affect enzymatic activity, such as pH and temperature, can also influence the action of S-adenosylhomocysteine .

properties

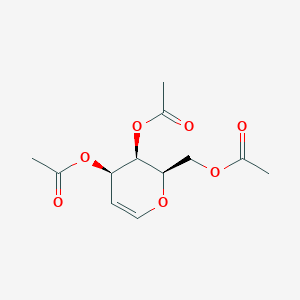

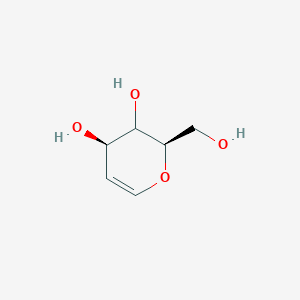

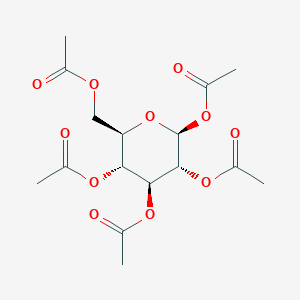

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S,3S,4R,5R)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid involves the conversion of a commercially available starting material to the target compound through a series of chemical reactions.", "Starting Materials": ["D-glucono-1,5-lactone", "NH3", "NaOH", "HCl", "H2SO4", "NaNO2", "CuSO4", "NaOH", "HCl"], "Reaction": ["D-glucono-1,5-lactone is reacted with NH3 in the presence of NaOH to form the corresponding amino acid derivative.", "The amino acid derivative is then oxidized using NaNO2 and CuSO4 to form the desired compound.", "The product is then purified using standard techniques such as recrystallization or chromatography."], } | |

CAS RN |

62362-63-4 |

Molecular Formula |

C6H13NO6 |

Molecular Weight |

195.17 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid |

InChI |

InChI=1S/C6H13NO6/c7-2(1-8)3(9)4(10)5(11)6(12)13/h2-5,8-11H,1,7H2,(H,12,13)/t2-,3-,4+,5+/m1/s1 |

InChI Key |

TWRBLFYGIMLXMO-MBMOQRBOSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)N)O |

SMILES |

C(C(C(C(C(C(=O)O)O)O)O)N)O |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)N)O |

synonyms |

D-Mannolactam; D-Mannonolactam; Nojirimycin B Lactam; (3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidinone; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,12-Dimethylbenz[a]anthracene](/img/structure/B13559.png)

![4-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B13565.png)